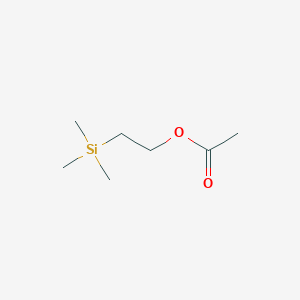
2-(Trimethylsilyl)ethyl acetate
概要
説明
2-(Trimethylsilyl)ethyl acetate is an organic compound with the molecular formula C7H16O2Si. It is a colorless liquid that is often used in organic synthesis due to its unique properties. The compound is known for its stability and ability to act as a silylating agent, making it valuable in various chemical reactions.
準備方法
2-(Trimethylsilyl)ethyl acetate can be synthesized through several methods:
Reformatsky Reaction: This method involves the reaction of ethyl bromoacetate with zinc, followed by the reaction with chlorotrimethylsilane.
Grignard Reaction: Another method involves the reaction of the Grignard reagent formed from (chloromethyl)trimethylsilane with paraformaldehyde.
Industrial Production: Industrially, the compound can be produced by treating ethyl acetate with triphenylmethylsodium followed by chlorotrimethylsilane.
化学反応の分析
2-(Trimethylsilyl)ethyl acetate undergoes various chemical reactions, including:
科学的研究の応用
2-(Trimethylsilyl)ethyl acetate has several scientific research applications:
Organic Synthesis: It is used in the synthesis of ethyl-2,2-dibromo-2-(trimethylsilyl)acetate and as a silylating agent for enolizable aldehydes and ketones.
Protecting Group: The compound is used as a protecting group for carboxylic acids, which can be easily cleaved under mild conditions without disturbing other functional groups.
Polymer Chemistry: It is utilized in the preparation of silicon-based polymers and materials.
作用機序
The mechanism of action of 2-(Trimethylsilyl)ethyl acetate involves the formation of a β-silyl carbocation intermediate during its reactions. This intermediate is crucial in the transformation processes, such as esterification and desilylation . The compound’s silyl group provides steric protection and enhances the stability of the intermediate, facilitating various chemical transformations.
類似化合物との比較
2-(Trimethylsilyl)ethyl acetate can be compared with other similar compounds, such as:
2-(Trimethylsilyl)ethanol: This compound is used as a silylating agent and has similar applications in organic synthesis.
Trimethylsilylacetylene: Used in Sonogashira couplings, this compound prevents further coupling reactions and can be cleaved to form phenylacetylene derivatives.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: This compound is used for the formation of 2-trimethylsilylethyl esters without the need for an exogenous promoter or catalyst.
This compound stands out due to its stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
2-trimethylsilylethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-7(8)9-5-6-10(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQFCHRCTZAAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884865 | |
| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16046-10-9 | |
| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16046-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)ethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016046109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(trimethylsilyl)-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


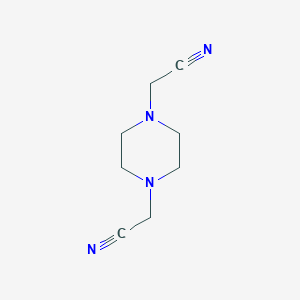
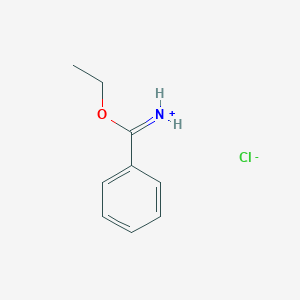
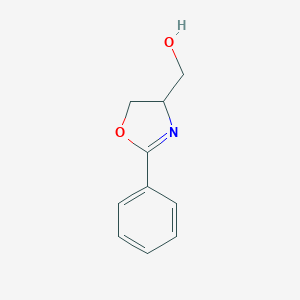


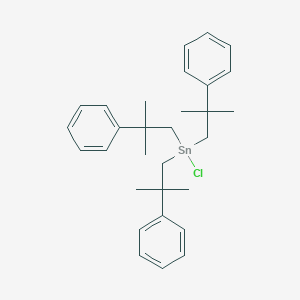
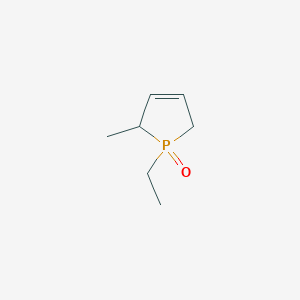

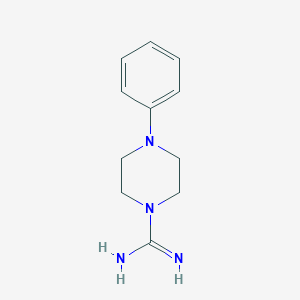
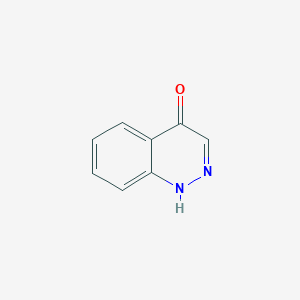
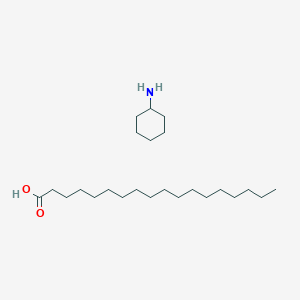
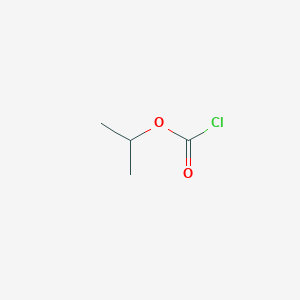

![2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine](/img/structure/B105080.png)
